Ripgbm

説明

特性

IUPAC Name |

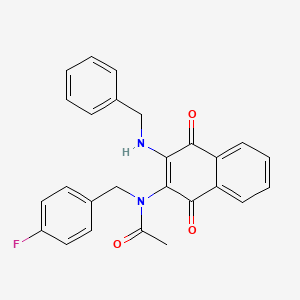

N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O3/c1-17(30)29(16-19-11-13-20(27)14-12-19)24-23(28-15-18-7-3-2-4-8-18)25(31)21-9-5-6-10-22(21)26(24)32/h2-14,28H,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COATXBHZYVUJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=C(C=C1)F)C2=C(C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ripgbm: A Novel Apoptosis Inducer for Glioblastoma Multiforme

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain cancers to treat. A significant hurdle in developing effective therapies is the presence of glioblastoma cancer stem cells (CSCs), a subpopulation of cells responsible for tumor initiation, therapeutic resistance, and recurrence. This guide details the discovery and mechanism of action of Ripgbm, a novel small molecule that selectively induces apoptosis in GBM CSCs. This compound functions as a prodrug, undergoing intracellular conversion to its active form, cthis compound, which then modulates the RIPK2 signaling pathway to initiate programmed cell death. This document provides a comprehensive overview of its mechanism, quantitative efficacy, and the experimental protocols utilized in its characterization.

Introduction to this compound

This compound was identified from a high-throughput screen of approximately 10^6 small molecules for compounds that selectively induce cell death in patient-derived GBM CSCs. It is a cell type-selective inducer of apoptosis with potent activity against GBM CSCs while sparing non-diseased cell types, including normal human neural stem cells and primary human astrocytes.[1] Notably, this compound was found to be over 40 times more potent than the current standard-of-care chemotherapeutic for GBM, temozolomide.

The selectivity of this compound is attributed to its nature as a prodrug. Within the specific redox environment of GBM CSCs, this compound is converted to its active, cyclized imidazolium derivative, cthis compound. This active metabolite is responsible for the molecule's pro-apoptotic effects.

Mechanism of Action

The cytotoxic activity of this compound is mediated by its active metabolite, cthis compound, through direct interaction with the Receptor-Interacting Protein Kinase 2 (RIPK2). This interaction functions as a molecular switch, altering the downstream signaling cascade from pro-survival to pro-apoptotic.

The key steps in the mechanism of action are as follows:

-

Cellular Uptake and Conversion: this compound, being a prodrug, enters GBM CSCs.

-

Selective Bioactivation: Inside the GBM CSCs, this compound undergoes a redox-dependent intramolecular cyclization to form the active compound, cthis compound. This conversion is significantly less efficient in non-cancerous cells, which accounts for the compound's selectivity. Approximately 50% of this compound is converted to cthis compound within 24 hours in GBM-1 cells.

-

Target Engagement: cthis compound directly binds to the kinase domain of RIPK2. The parent compound, this compound, does not interact with RIPK2.

-

Modulation of RIPK2 Complex: The binding of cthis compound to RIPK2 disrupts the formation of the pro-survival RIPK2/TAK1 complex.

-

Formation of Pro-Apoptotic Complex: Concurrently, the cthis compound-RIPK2 interaction promotes the formation of a pro-apoptotic complex between RIPK2 and Caspase 1.

-

Initiation of Apoptosis: The formation of the RIPK2/Caspase 1 complex leads to the activation of Caspase 1, which in turn initiates a downstream caspase cascade (including cleavage of Caspase 7 and 9, and PARP), ultimately resulting in apoptotic cell death.

Signaling Pathway

The signaling pathway of this compound's active metabolite, cthis compound, is centered on the modulation of RIPK2 activity. The following diagram illustrates this pathway.

Quantitative Data

The efficacy of this compound and its active metabolite, cthis compound, has been quantified through various in vitro and in vivo experiments.

Table 1: In Vitro Efficacy and Selectivity

| Compound | Cell Line | Cell Type | EC50 (µM) | Reference |

| This compound | GBM-1 | GBM CSC | 0.22 | |

| Human Neural Stem Cells | Normal | 1.7 | ||

| Primary Human Astrocytes | Normal | 2.9 | ||

| Primary Human Lung Fibroblasts | Normal | 3.5 | ||

| cthis compound | GBM-1 | GBM CSC | 0.068 |

Table 2: Binding Affinity and Pharmacokinetics

| Parameter | Value | Conditions | Reference |

| cthis compound Apparent Kd for RIPK2 | 2.3 µM | In vitro binding assay | |

| This compound Brain Cmax | 540 nM | 20 mg/kg oral dose in mice | |

| This compound Brain t1/2 | 1.5 h | 20 mg/kg oral dose in mice |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the discovery and characterization of this compound.

High-Throughput Screening for GBM CSC-Selective Compounds

The initial discovery of this compound was the result of a large-scale, cell-based phenotypic screen.

-

Cell Culture: Patient-derived GBM-1 CSCs were cultured in complete GBM media.

-

Plating: Cells were plated at a density of 1,000 cells per well in 1,536-well plates.

-

Compound Screening: A library of approximately 10^6 small molecules was screened at a concentration of 1 µM.

-

Assay: Imaging-based assays were utilized to identify compounds that selectively induced cell death in the GBM CSCs.

Metabolite Identification using LC-MS

The conversion of this compound to its active metabolite was identified using liquid chromatography-mass spectrometry.

-

Sample Preparation: GBM CSCs or control cells (200,000 per well) were incubated with 1 µM this compound for 0-48 hours. Cell pellets and growth media were then extracted.

-

LC-MS Analysis: The extracts were subjected to quantitative high-resolution Orbitrap LC-MS analysis to identify and quantify this compound and its metabolites.

In Vivo Efficacy in an Orthotopic Xenograft Model

The anti-tumor activity of this compound was evaluated in a clinically relevant mouse model.

-

Cell Line: Patient-derived GBM39 neurosphere cells, engineered to stably express the infrared fluorescent protein 720 (IRFP 720), were used.

-

Animal Model: 5-week-old nu/nu mice were used for the study.

-

Tumor Implantation: The GBM39 cells were orthotopically injected into the brains of the mice.

-

Treatment: Mice were treated with either a vehicle control or 50 mg/kg of this compound administered by oral gavage twice daily, starting 7 days post-injection.

-

Tumor Monitoring: Tumor growth was monitored weekly using a Fluorescence Molecular Tomography (FMT) system.

Experimental Workflow

The following diagram provides a logical overview of the experimental workflow from initial discovery to in vivo validation of this compound.

Conclusion

This compound represents a promising new therapeutic candidate for the treatment of glioblastoma multiforme. Its novel mechanism of action, involving selective conversion to an active metabolite that modulates the RIPK2 signaling pathway to induce apoptosis in GBM CSCs, offers a new strategy for targeting the cellular drivers of this devastating disease. The potent and selective anti-tumor activity observed in both in vitro and in vivo models warrants further preclinical and clinical development of this compound series. The detailed data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to build upon in the ongoing effort to find more effective treatments for GBM.

References

The Discovery of Ripgbm: A Cell-Type-Selective Apoptosis Inducer for Glioblastoma Treatment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain cancers, largely due to a subpopulation of therapy-resistant cancer stem cells (CSCs). This guide details the discovery and preclinical validation of Ripgbm, a novel small molecule that selectively induces apoptosis in GBM CSCs. This compound functions as a prodrug, undergoing redox-dependent conversion to its active form, cthis compound, preferentially within GBM CSCs. The mechanism of action involves the direct binding of cthis compound to receptor-interacting protein kinase 2 (RIPK2), which shifts its function from a pro-survival to a pro-apoptotic signaling scaffold. This interaction leads to the formation of a pro-apoptotic RIPK2/caspase-1 complex, culminating in caspase-1-mediated cell death. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the underlying signaling pathways involved in the discovery and characterization of this compound, offering a valuable resource for the oncology research and drug development community.

Introduction

Glioblastoma is the most common and malignant primary brain tumor in adults, with a median survival of just over a year despite aggressive treatment regimens that include surgery, radiation, and chemotherapy.[1] A key contributor to the poor prognosis and high recurrence rates is the presence of glioblastoma cancer stem cells (CSCs), a subpopulation of tumor cells that are resistant to conventional therapies and possess the ability to self-renew and drive tumor growth.[1] The discovery of therapeutic agents that specifically target this resilient cell population is a critical goal in the development of more effective treatments for GBM.

This technical guide focuses on the discovery of this compound, a small molecule identified through a large-scale phenotypic screen for its ability to selectively induce apoptosis in patient-derived GBM CSCs.[1] Unlike many conventional chemotherapeutics, this compound exhibits a favorable selectivity profile, sparing non-cancerous neural and other cell types.[1] This selectivity is attributed to its nature as a prodrug, which is preferentially metabolized to its active, pro-apoptotic form, cthis compound, within the unique redox environment of GBM CSCs.

The molecular target of cthis compound has been identified as receptor-interacting protein kinase 2 (RIPK2), a key regulator of inflammatory signaling and cell death pathways. The interaction of cthis compound with RIPK2 triggers a switch in its signaling output, leading to the activation of caspase-1 and subsequent apoptotic cell death. This guide provides a detailed account of the experimental journey, from the initial high-throughput screen to the in vivo validation of this compound in a clinically relevant orthotopic xenograft model of glioblastoma.

Quantitative Data

The following tables summarize the key quantitative data from the preclinical evaluation of this compound and its active metabolite, cthis compound.

Table 1: In Vitro Efficacy (EC50) of this compound, cthis compound, and Temozolomide

| Compound | Cell Line | Cell Type | EC50 (nM) after 48h |

| This compound | GBM-1 | GBM CSC | 220 |

| GBM-2 | GBM CSC | 350 | |

| GBM-3 | GBM CSC | 410 | |

| Human NPCs | Neural Progenitor Cells | >10,000 | |

| Human Astrocytes | Astrocytes | >10,000 | |

| HLF | Human Lung Fibroblasts | >10,000 | |

| cthis compound | GBM-1 | GBM CSC | 68 |

| Human NPCs | Neural Progenitor Cells | 1,200 | |

| Human Astrocytes | Astrocytes | 2,500 | |

| HLF | Human Lung Fibroblasts | 3,100 | |

| Temozolomide | GBM-1 | GBM CSC | ≥20,000 |

| GBM-2 | GBM CSC | ≥20,000 | |

| Human NPCs | Neural Progenitor Cells | ~10,000 |

Table 2: In Vivo Pharmacokinetics of this compound

| Parameter | Value | Dosing |

| Brain Cmax | 540 nM | 20 mg/kg, oral |

| Brain t1/2 | 1.5 h | 20 mg/kg, oral |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

High-Throughput Screening of Small Molecule Libraries

A cell-based phenotypic screen of approximately 106 small molecules was conducted to identify compounds that selectively induce cell death in GBM CSCs.

-

Cell Plating: Patient-derived GBM-1 CSCs were plated in 1,536-well plates coated with poly-d-lysine and laminin at a density of 1,000 cells per well in complete GBM media.

-

Compound Addition: The small molecule library was screened at a concentration of 1 µM.

-

Imaging and Analysis: An Acumen eX3 laser scanning cytometer was used for imaging-based assays. Hit selection was based on plate-based analysis, with a robust Z-score of <-3 for GBM CSCs and >-2 for control cell types indicating selective activity.

Immunofluorescent Analysis of Apoptosis

To confirm that this compound induces apoptosis, immunofluorescent staining for cleaved caspase-3 was performed.

-

Cell Treatment: GBM-1 CSCs were treated with 1 µM this compound for 24 hours.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Staining: Cells were incubated with a primary antibody recognizing cleaved caspase-3, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.

-

Imaging: Images were acquired using a fluorescence microscope.

Metabolite Identification using Orbitrap Mass Spectrometry

The conversion of this compound to its active metabolite, cthis compound, was investigated using LC-MS.

-

Cell Incubation: GBM CSCs and control cells were incubated with 1 µM this compound for 0, 12, 24, or 48 hours.

-

Metabolite Extraction: Intracellular metabolites were extracted from the cells.

-

LC-MS Analysis: The extracts were analyzed by an Orbitrap mass spectrometer to identify and quantify this compound and its metabolites.

Protein Target Identification using a Photoactivatable Affinity Probe

The molecular target of cthis compound was identified using a chemoproteomics approach.

-

Probe Synthesis: A photoactivatable affinity probe (cthis compound-PAP) was synthesized.

-

Cell Treatment and Cross-linking: GBM-1 CSCs were treated with 100 nM cthis compound-PAP for 1 hour, with or without competition from 5 µM cthis compound. The cells were then exposed to UV light to induce covalent cross-linking of the probe to its binding partners.

-

Protein Enrichment and Identification: Proteins covalently bound to the probe were enriched and identified by mass spectrometry.

Orthotopic Intracranial Xenograft Mouse Model

The in vivo efficacy of this compound was evaluated in a patient-derived orthotopic xenograft model.

-

Cell Implantation: GBM39 patient-derived neurosphere cells, engineered to express a fluorescent protein (IRFP 720), were stereotactically injected into the brains of 5-week-old nu/nu mice.

-

Treatment: Mice were treated orally with either vehicle or this compound at a dose of 50 mg/kg twice daily.

-

Tumor Monitoring: Tumor growth was monitored non-invasively using fluorescence molecular tomography (FMT) imaging.

-

Histological Analysis: At the end of the study, brains were harvested, sectioned, and stained with hematoxylin and eosin (H&E) for histological examination.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and the experimental workflow for its discovery.

Caption: Proposed signaling pathway of this compound-induced apoptosis in GBM CSCs.

Caption: Experimental workflow for the discovery and validation of this compound.

Conclusion

The discovery of this compound represents a promising advancement in the search for novel therapeutics for glioblastoma. Its unique mechanism of action, involving selective conversion to an active metabolite within GBM CSCs and the subsequent modulation of RIPK2 signaling to induce apoptosis, offers a potential strategy to overcome the therapeutic resistance of this challenging disease. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to build upon these findings. Further investigation into the enzymatic machinery responsible for the conversion of this compound to cthis compound, as well as the exploration of this compound in combination with other therapeutic modalities, will be crucial next steps in its clinical translation.

References

Ripgbm: A Novel Small Molecule for Selective Apoptosis Induction in Glioblastoma Stem Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, largely due to a subpopulation of therapy-resistant glioblastoma stem cells (GSCs) that drive tumor initiation, recurrence, and therapeutic resistance.[1][2][3] A promising new therapeutic strategy involves the targeted induction of apoptosis in this critical cell population. This technical guide details the discovery and mechanism of action of this compound, a novel small molecule identified through a high-throughput chemical screen that demonstrates remarkable selectivity in inducing apoptosis in patient-derived GBM GSCs while sparing non-cancerous neural and somatic cells.[1][3] this compound operates as a prodrug, undergoing redox-dependent bioactivation within the unique intracellular environment of GSCs to its active form, cthis compound. This active metabolite then engages a non-canonical apoptotic pathway by binding to Receptor-Interacting Protein Kinase 2 (RIPK2), triggering a molecular switch that favors a pro-apoptotic signaling cascade over pro-survival pathways, ultimately leading to caspase-1-dependent cell death. This document provides a comprehensive overview of the quantitative data supporting the selectivity of this compound, detailed experimental protocols for its study, and visual representations of its mechanism of action and experimental workflows.

Quantitative Data: Selective Cytotoxicity of this compound and cthis compound

A key characteristic of this compound is its high degree of selectivity for glioblastoma stem cells over non-cancerous cell types. The following table summarizes the half-maximal effective concentration (EC50) values of this compound and its active metabolite, cthis compound, in various cell lines, highlighting this selective cytotoxicity. Data is compiled from cell viability assays conducted over a 48-hour treatment period.

| Cell Line/Type | Description | Compound | EC50 (nM) | Selectivity Index (vs. GBM-1) |

| GBM-1 | Patient-Derived Glioblastoma Stem Cell | This compound | ≤ 500 | 1 |

| Human Neural Progenitor Cells (NPCs) | Normal, non-cancerous neural progenitor cells | This compound | > 2500 | > 5 |

| Primary Human Astrocytes | Normal, non-cancerous brain glial cells | This compound | > 2500 | > 5 |

| Human Lung Fibroblasts (HLFs) | Normal, non-cancerous somatic cells | This compound | > 2500 | > 5 |

| GBM-1 | Patient-Derived Glioblastoma Stem Cell | cthis compound | ~100 | 1 |

| Human Neural Progenitor Cells (NPCs) | Normal, non-cancerous neural progenitor cells | cthis compound | > 5000 | > 50 |

| Primary Human Astrocytes | Normal, non-cancerous brain glial cells | cthis compound | > 5000 | > 50 |

| Human Lung Fibroblasts (HLFs) | Normal, non-cancerous somatic cells | cthis compound | > 5000 | > 50 |

Table 1: Comparative EC50 values of this compound and cthis compound across cancerous and non-cancerous cell lines. The data illustrates the significant selectivity of both the prodrug and its active metabolite for glioblastoma stem cells.

Signaling Pathway and Mechanism of Action

This compound exerts its pro-apoptotic effect through a novel signaling pathway initiated by its conversion to cthis compound within the specific redox environment of GBM GSCs. cthis compound then directly interacts with RIPK2, modulating its downstream signaling partners.

This compound-Induced Apoptotic Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Caption: this compound signaling pathway in GBM GSCs.

Mechanism of Action

-

Cellular Uptake and Conversion: The prodrug this compound is taken up by cells. Within the unique intracellular redox environment of GBM GSCs, this compound undergoes a redox-dependent conversion to its active form, cthis compound. This selective bioactivation is a key determinant of its cancer stem cell-specific toxicity.

-

Target Engagement: The active metabolite, cthis compound, directly binds to the kinase domain of Receptor-Interacting Protein Kinase 2 (RIPK2).

-

Molecular Switch: In the basal state, RIPK2 forms a complex with Transforming growth factor-Activated Kinase 1 (TAK1), promoting pro-survival signaling pathways. The binding of cthis compound to RIPK2 acts as a molecular switch, disrupting the RIPK2-TAK1 interaction.

-

Pro-Apoptotic Complex Formation: The cthis compound-bound RIPK2 then recruits pro-caspase 1, leading to the formation of a pro-apoptotic complex.

-

Caspase-1 Activation and Apoptosis: This proximity induces the cleavage and activation of caspase 1, which in turn initiates a downstream caspase cascade, culminating in apoptotic cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Patient-derived GBM GSCs, human NPCs, primary human astrocytes, or other cell lines of interest.

-

Appropriate cell culture medium.

-

This compound or cthis compound dissolved in DMSO.

-

Opaque-walled 96-well plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Procedure:

-

Seed cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere and recover for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound or cthis compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plates for 48 hours under standard culture conditions.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine EC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

-

GBM GSCs.

-

Culture medium.

-

This compound or cthis compound.

-

White-walled 96-well plates.

-

Caspase-Glo® 3/7 Assay kit.

-

Luminometer.

Procedure:

-

Seed GBM GSCs in white-walled 96-well plates at a density of 5,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours.

-

Treat cells with various concentrations of this compound or cthis compound for 24 hours. Include a vehicle control.

-

Equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

-

Add 100 µL of the reagent to each well.

-

Mix gently on a plate shaker for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence. The signal is proportional to the amount of caspase 3/7 activity.

Immunoblotting for Caspase Cleavage

This technique is used to visualize the cleavage of caspases, a hallmark of apoptosis.

Materials:

-

GBM GSCs.

-

This compound or cthis compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Primary antibodies (e.g., anti-cleaved caspase-1, anti-caspase-1, anti-PARP, anti-cleaved PARP, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Plate GBM GSCs and treat with this compound or cthis compound for the desired time points (e.g., 6, 12, 24 hours).

-

Harvest cells and lyse them in RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved caspase bands indicates apoptosis induction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the initial characterization of this compound's activity.

Caption: Experimental workflow for this compound discovery and validation.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for glioblastoma multiforme. Its novel mechanism of action, involving selective bioactivation within cancer stem cells and the subsequent modulation of the RIPK2 signaling pathway to induce apoptosis, offers a highly specific approach to eliminating the cells responsible for tumor recurrence and therapeutic resistance. The compelling preclinical data, demonstrating potent and selective cytotoxicity against GBM GSCs both in vitro and in vivo, strongly support the further development of this compound and its derivatives as a potential therapeutic for this devastating disease. This technical guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to further investigate and build upon this promising discovery.

References

The Cellular Impact of Ripgbm: A Selective Pro-Apoptotic Agent in Glioblastoma

For Immediate Release

This technical whitepaper provides an in-depth analysis of the small molecule Ripgbm, a promising therapeutic candidate for glioblastoma multiforme (GBM). Discovered through a cell-based chemical screen, this compound exhibits selective pro-apoptotic activity against glioblastoma cancer stem cells (CSCs), the very cells responsible for tumor initiation, maintenance, and recurrence.[1][2][3] This document details the mechanism of action of this compound, the cellular pathways it affects, and the experimental data supporting its efficacy. It is intended for researchers, scientists, and drug development professionals in the field of oncology and neuro-oncology.

Executive Summary

Glioblastoma multiforme is the most aggressive and prevalent form of primary brain cancer, with a grim prognosis for patients.[1] A key challenge in treating GBM is the presence of cancer stem cells (CSCs) that are resistant to conventional therapies like chemotherapy and radiation.[2] The small molecule this compound has emerged as a significant discovery, demonstrating the ability to selectively induce apoptosis in these resilient GBM CSCs while sparing healthy brain cells.

This compound functions as a prodrug, converted to its active form, cthis compound, within the unique biochemical environment of GBM CSCs. The active compound, cthis compound, directly targets Receptor-Interacting Protein Kinase 2 (RIPK2), modulating its signaling to switch from a pro-survival to a pro-apoptotic pathway, ultimately leading to caspase-1-mediated cell death. In preclinical studies, this compound has been shown to significantly inhibit tumor growth in vivo.

Mechanism of Action: Targeting RIPK2 for Apoptosis Induction

This compound's selectivity is attributed to its bioactivation within cancer stem cells. Inside GBM CSCs, this compound is metabolized into a cyclized, pro-apoptotic derivative known as cthis compound. This conversion happens selectively in the diseased cells, a critical factor for minimizing side effects on healthy tissue.

The primary target of the active metabolite, cthis compound, is the Receptor-Interacting Protein Kinase 2 (RIPK2). cthis compound acts as a molecular modulator of RIPK2, altering its protein-protein interactions. This leads to two key events:

-

Inhibition of Pro-Survival Signaling: The formation of a pro-survival complex between RIPK2 and TAK1 is reduced.

-

Activation of Pro-Apoptotic Signaling: The formation of a pro-apoptotic complex between RIPK2 and caspase 1 is enhanced.

This shift in RIPK2 complex formation triggers a caspase cascade, leading to programmed cell death, or apoptosis, in the glioblastoma stem cells.

Quantitative Efficacy Data

This compound and its active metabolite, cthis compound, have demonstrated potent and selective activity against glioblastoma cancer stem cells in various assays. The following table summarizes key quantitative data from preclinical studies.

| Compound | Metric | Cell Line/Model | Value | Reference |

| This compound | EC50 | GBM CSCs | ≤500 nM | |

| EC50 | GBM-1 cells | 220 nM | ||

| EC50 | Human Neural Stem Cells | 1.7 µM | ||

| EC50 | Primary Human Astrocytes | 2.9 µM | ||

| EC50 | Primary HLFs | 3.5 µM | ||

| Selectivity | GBM CSCs vs. Control Cells | ~5-fold | ||

| cthis compound | Apparent Kd | Binds to RIPK2 | 2.3 µM | |

| EC50 | GBM-1 cells | 68 nM | ||

| This compound | In vivo dosage | GBM mouse xenograft model | 50 mg/kg (twice daily) |

Experimental Protocols and Methodologies

The discovery and characterization of this compound involved a series of robust experimental procedures, from high-throughput screening to in vivo tumor modeling. Below are the general methodologies employed.

High-Throughput Chemical Screen

The initial identification of this compound was the result of a large-scale, automated screening of approximately one million small-molecule organic compounds.

Cell Viability and Apoptosis Assays

The efficacy and selectivity of this compound and cthis compound were assessed using cell survival curves on various cell lines, including patient-derived GBM CSCs, human neural progenitor cells, primary human astrocytes, and human lung fibroblasts (HLFs). Apoptosis induction was confirmed by monitoring the cleavage of key apoptotic markers such as caspase 1, caspase 9, caspase 7, and poly(ADP-ribose) polymerase (PARP) over time following compound treatment.

Metabolite Identification

To identify the active form of this compound, Orbitrap Mass Spectrometry-based metabolite identification studies were conducted. GBM CSCs and control primary HLF cells were incubated with this compound, and cell lysates were analyzed at various time points (0, 12, 24, 48 hours) to detect the formation of metabolites like cthis compound selectively in the cancer cells.

Target Engagement and Mechanistic Studies

The interaction between cthis compound and its target, RIPK2, was characterized through in vitro binding experiments. Co-immunoprecipitation assays were utilized to determine how cthis compound treatment alters the interaction of RIPK2 with other proteins, such as TAK1, cIAP1, and cIAP2, thereby elucidating the mechanism of apoptotic induction.

In Vivo Xenograft Mouse Model

The anti-tumor activity of this compound in a living organism was evaluated using a physiologically relevant orthotopic intracranial GBM CSC tumor xenograft mouse model. Patient-derived glioblastoma cells were implanted in the brains of mice. Following tumor establishment, mice were treated with this compound (e.g., 50 mg/kg, twice daily), and tumor growth was monitored and compared to untreated control groups. These experiments demonstrated that this compound significantly suppresses tumor formation and growth in vivo.

Conclusion and Future Directions

This compound represents a novel and promising strategy for the treatment of glioblastoma multiforme. Its unique mechanism of action, involving selective activation within cancer stem cells and subsequent modulation of the RIPK2 signaling pathway to induce apoptosis, sets it apart from current standard-of-care treatments. The potent anti-tumor effects observed in preclinical models, coupled with its selectivity for cancer cells, underscore its potential to reduce tumor recurrence with minimal side effects.

Further development of this compound or similar molecules is warranted. Future research should focus on optimizing its pharmacokinetic properties, conducting further animal testing, and, if successful, moving towards human clinical trials to evaluate its safety and efficacy in patients with glioblastoma.

References

Unraveling the Prodrug Nature of Ripgbm: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of Ripgbm, a promising small molecule prodrug with selective apoptotic activity against glioblastoma multiforme (GBM) cancer stem cells (CSCs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Executive Summary

Glioblastoma multiforme is a devastating and aggressive brain cancer with a grim prognosis. A key challenge in treating GBM is the presence of cancer stem cells, which are resistant to conventional therapies and contribute to tumor recurrence. This compound emerges as a novel therapeutic candidate that selectively targets these CSCs. Its innovative prodrug design allows for conversion to its active form, cthis compound, preferentially within the tumor microenvironment, thereby minimizing off-target effects. This guide elucidates the redox-dependent bioactivation of this compound and the subsequent induction of apoptosis through a unique signaling cascade involving Receptor-Interacting Protein Kinase 2 (RIPK2) and Caspase-1.

The Prodrug Nature of this compound: Selective Bioactivation in GBM Cancer Stem Cells

This compound is a cell type-selective apoptosis-inducing small molecule that functions as a prodrug.[1] Its selective toxicity towards GBM CSCs is attributed to its conversion into the active metabolite, cthis compound (cyclized this compound), a process that occurs preferentially within these malignant cells.[2]

This conversion is a redox-dependent process, likely facilitated by the distinct intracellular environment of GBM CSCs.[2] Metabolite identification studies using Orbitrap Mass Spectrometry revealed that this compound undergoes a significant conversion to a species with a mass loss of 18 (-18 species), consistent with a dehydration event, to form the cyclized imidazolium species cthis compound.[2] This conversion was observed to be approximately 50% in 24 hours within GBM CSCs, while being negligible in normal cells like primary human lung fibroblasts.[2] Although the specific enzyme responsible for this bioactivation has not yet been identified, the process is hypothesized to be dependent on the altered cellular redox potential found in many cancer cells.

Mechanism of Action: cthis compound-Mediated Apoptosis via the RIPK2-Caspase-1 Axis

The active metabolite, cthis compound, is responsible for inducing apoptosis in GBM CSCs. It functions by directly binding to Receptor-Interacting Protein Kinase 2 (RIPK2). This interaction acts as a molecular switch, modulating RIPK2's association with downstream signaling partners.

Specifically, the binding of cthis compound to RIPK2 leads to:

-

Decreased formation of the pro-survival RIPK2/TAK1 complex.

-

Increased formation of a pro-apoptotic RIPK2/Caspase-1 complex.

This shift in protein-protein interactions triggers the activation of Caspase-1, which in turn initiates a downstream caspase cascade, ultimately leading to apoptotic cell death. Evidence for this mechanism includes the observed cleavage of Caspase-1, Caspase-9, Caspase-7, and PARP in a time-dependent manner following cthis compound treatment. Furthermore, the cytotoxic effects of cthis compound can be significantly attenuated by treatment with a pan-caspase inhibitor (Z-VAD) or a Caspase-1 selective inhibitor (Ac-YVAD-CHO).

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and its active metabolite, cthis compound.

Table 1: In Vitro Efficacy of this compound and cthis compound

| Compound | Cell Line | EC50 (nM) | Reference |

| This compound | GBM-1 (GBM CSC) | 220 | |

| This compound | GBM CSCs (general) | ≤500 | |

| cthis compound | GBM-1 (GBM CSC) | 68 |

Table 2: In Vivo Efficacy of this compound in an Orthotopic Intracranial Xenograft Model

| Treatment | Dosage | Outcome | Reference |

| This compound | 50 mg/kg, orally, twice daily | Significantly decreased tumor size |

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Value | Dosing | Reference |

| Brain Cmax | 540 nM | 20 mg/kg, orally | |

| Brain t1/2 | 1.5 h | 20 mg/kg, orally |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound.

LC-MS/MS Method for Prodrug Conversion Analysis

This protocol is designed to quantify the conversion of this compound to cthis compound in cell culture.

1. Sample Preparation:

- Culture GBM CSCs and control cells (e.g., primary human lung fibroblasts) to 80% confluency.

- Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 12, 24, 48 hours).

- At each time point, wash cells twice with ice-cold PBS.

- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate.

- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant for analysis.

2. Metabolite Extraction:

- To 100 µL of cell lysate supernatant, add 400 µL of ice-cold methanol to precipitate proteins.

- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen gas or using a vacuum concentrator.

- Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A suitable reversed-phase column (e.g., C18).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate this compound and cthis compound (e.g., 5% to 95% B over 10 minutes).

- Mass Spectrometer: An Orbitrap mass spectrometer or a triple quadrupole mass spectrometer.

- Ionization Mode: Positive electrospray ionization (ESI+).

- Data Acquisition: Full scan mode to detect parent ions of this compound and cthis compound, and targeted MS/MS (or product ion scan) to confirm their identities based on fragmentation patterns.

- Quantification: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for accurate quantification, with the use of stable isotope-labeled internal standards if available.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

This protocol details the procedure to investigate the interaction between RIPK2, TAK1, and Caspase-1.

1. Cell Lysis:

- Treat GBM CSCs with cthis compound (e.g., 250 nM) for the desired time.

- Wash cells with ice-cold PBS.

- Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).

- Incubate on ice for 30 minutes with occasional vortexing.

- Centrifuge at 14,000 rpm for 15 minutes at 4°C.

- Collect the supernatant (cell lysate).

2. Immunoprecipitation:

- Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.

- Centrifuge and collect the supernatant.

- Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-RIPK2 antibody) or an isotype control IgG overnight at 4°C on a rotator.

- Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

3. Washing and Elution:

- Pellet the beads by centrifugation and discard the supernatant.

- Wash the beads 3-5 times with ice-cold lysis buffer.

- Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

4. Western Blot Analysis:

- Separate the eluted proteins by SDS-PAGE.

- Transfer the proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST.

- Probe the membrane with primary antibodies against the interacting proteins (e.g., anti-TAK1, anti-Caspase-1).

- Incubate with HRP-conjugated secondary antibodies.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Caspase Activity Assay

This protocol describes a colorimetric or fluorometric assay to measure caspase activity.

1. Sample Preparation:

- Treat GBM CSCs with cthis compound (e.g., 250 nM) for various time points.

- Lyse the cells using the lysis buffer provided in a commercial caspase activity assay kit.

- Determine the protein concentration of the cell lysates.

2. Assay Procedure:

- In a 96-well plate, add an equal amount of protein from each sample.

- Add the caspase substrate (e.g., Ac-DEVD-pNA for Caspase-3/7, Ac-YVAD-pNA for Caspase-1) conjugated to a chromophore (pNA) or a fluorophore.

- Incubate the plate at 37°C for 1-2 hours, protected from light.

- Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays) using a microplate reader.

- The increase in absorbance or fluorescence is proportional to the caspase activity in the sample.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: this compound activation and downstream signaling pathway in GBM CSCs.

Caption: Experimental workflow for the preclinical evaluation of this compound.

References

The Selective Cytotoxicity of Ripgbm on Glioblastoma Multiforme Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) stands as the most aggressive and prevalent primary brain tumor, with a dismal prognosis for patients.[1] A key contributor to its therapeutic resistance and high recurrence rates is a subpopulation of cells known as glioblastoma cancer stem cells (CSCs).[1][2] These CSCs possess self-renewal capabilities and are implicated in tumor initiation, maintenance, and resistance to conventional therapies.[2][3] A promising therapeutic strategy, therefore, is the targeted elimination of this resilient cell population. This technical guide delves into the effects of a novel small molecule, Ripgbm, which has demonstrated selective cytotoxicity against GBM CSCs.

This compound was identified through a high-throughput phenotypic screen of approximately one million small molecules. It functions as a prodrug, undergoing a redox-dependent conversion to its active form, cthis compound, preferentially within GBM CSCs. This cell-type-selective bioactivation is a critical aspect of its therapeutic window, sparing non-cancerous cells. The active metabolite, cthis compound, induces apoptosis in a caspase-1-dependent manner by targeting receptor-interacting protein kinase 2 (RIPK2). This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's activity against GBM CSCs.

Quantitative Data Summary

The efficacy of this compound and its active metabolite, cthis compound, has been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a clear comparison of their potency and selectivity.

| Compound | Cell Line/Type | EC50 (μM) | Notes |

| This compound | GBM-1 (GBM CSC) | 0.22 | Selectively induces apoptosis in GBM CSCs. |

| Human Neural Stem Cells | 1.7 | Demonstrates selectivity for cancer stem cells over normal neural stem cells. | |

| Primary Human Astrocytes | 2.9 | Reduced activity in non-cancerous glial cells. | |

| Primary Human Lung Fibroblasts | 3.5 | Minimal effect on non-brain-derived primary cells. | |

| cthis compound | GBM-1 (GBM CSC) | 0.068 | The active metabolite shows enhanced potency compared to the parent compound. |

| In Vivo Model | Treatment | Dosage | Outcome |

| Orthotopic Intracranial GBM CSC Xenograft (Mouse Model) | This compound | 50 mg/kg, orally, twice daily | Significantly inhibited in vivo tumor formation and decreased tumor size. |

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects through a unique mechanism involving its conversion to cthis compound and subsequent interaction with the RIPK2 signaling pathway. The following diagram illustrates this process.

Caption: this compound is converted to cthis compound in GBM CSCs, which then binds to RIPK2, shifting the balance from a pro-survival to a pro-apoptotic complex, leading to caspase-1-mediated cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound.

Patient-Derived Glioblastoma Cancer Stem Cell (GBM CSC) Culture

-

Source: Freshly resected human GBM tumors.

-

Dissociation: Tumors are mechanically minced and then enzymatically dissociated using a suitable enzyme cocktail (e.g., papain or a collagenase/dispase blend) to obtain a single-cell suspension.

-

Culture Medium: Cells are cultured in a serum-free neural stem cell medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) to maintain their stem-like state.

-

Culture Conditions: Cells are grown as neurospheres in non-adherent culture flasks or as an adherent monolayer on plates coated with laminin.

-

Characterization: The GBM CSC phenotype is confirmed by the expression of stem cell markers such as SOX2 and Nestin, and their ability to differentiate into glial and neuronal lineages.

High-Throughput Screening for Small Molecules Targeting GBM CSCs

-

Assay Principle: A luciferase-based cell viability assay is used to screen for compounds that induce cell death in GBM CSCs.

-

Cell Plating: GBM CSCs are seeded into 384-well plates.

-

Compound Addition: A large library of small molecules (e.g., ~1 million compounds) is added to the wells at a defined concentration.

-

Incubation: Plates are incubated for a specified period (e.g., 96 hours) to allow for compound-induced effects.

-

Viability Measurement: A luciferase-based reagent (e.g., CellTiter-Glo®) is added to each well, and the resulting luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

Hit Identification: Compounds that significantly reduce luminescence compared to control wells are identified as "hits."

Caption: Workflow for the high-throughput screening to identify compounds cytotoxic to GBM CSCs.

Apoptosis Assays

-

Immunofluorescence for Cleaved Caspase-3:

-

GBM CSCs are seeded on coverslips and treated with this compound or a vehicle control.

-

After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a serum-containing buffer.

-

Cells are then incubated with a primary antibody specific for cleaved caspase-3.

-

Following washes, a fluorescently labeled secondary antibody is added.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted, and images are acquired using a fluorescence microscope to visualize apoptotic cells.

-

-

Caspase-1 Activity Assay:

-

GBM CSCs are treated with this compound or a vehicle control.

-

Cell lysates are prepared, and protein concentration is determined.

-

A commercially available caspase-1 activity assay kit is used, which typically employs a specific caspase-1 substrate linked to a fluorophore or a colorimetric reporter.

-

The cleavage of the substrate by active caspase-1 in the cell lysate results in a fluorescent or colorimetric signal that is measured using a plate reader.

-

In Vivo Orthotopic Intracranial Xenograft Mouse Model

-

Animal Model: Immunocompromised mice (e.g., nu/nu mice) are used to prevent rejection of human tumor cells.

-

Cell Implantation:

-

Patient-derived GBM CSCs, engineered to express a fluorescent protein for tracking (e.g., IRFP 720), are harvested.

-

Mice are anesthetized, and a small burr hole is drilled in the skull at specific stereotactic coordinates corresponding to the desired brain region (e.g., the striatum).

-

A specific number of GBM CSCs (e.g., 1 x 10^5 cells) in a small volume of sterile saline or media are slowly injected into the brain parenchyma using a microsyringe.

-

-

This compound Administration:

-

After a period to allow for tumor engraftment, mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally (e.g., by gavage) at a specified dose and frequency (e.g., 50 mg/kg, twice daily).

-

-

Tumor Growth Monitoring:

-

Tumor growth is monitored non-invasively over time using an appropriate imaging modality (e.g., fluorescence molecular tomography for fluorescently labeled cells).

-

At the end of the study, mice are euthanized, and brains are harvested for histological analysis (e.g., H&E staining) to confirm tumor presence and assess its size and characteristics.

-

Caption: Experimental workflow for the in vivo evaluation of this compound in a GBM CSC intracranial xenograft mouse model.

Conclusion

This compound represents a significant advancement in the search for targeted therapies for glioblastoma multiforme. Its novel mechanism of action, involving selective bioactivation within GBM CSCs and subsequent induction of RIPK2- and caspase-1-dependent apoptosis, offers a promising strategy to overcome the therapeutic resistance of this challenging disease. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and build upon these findings. Future research may focus on elucidating the precise enzymes responsible for this compound's conversion to cthis compound, optimizing its pharmacokinetic properties, and exploring its potential in combination with other therapeutic modalities to improve outcomes for GBM patients.

References

In-Depth Technical Guide to Ripgbm: A Novel Apoptosis Inducer in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. A significant hurdle in developing effective therapies is the presence of glioblastoma cancer stem cells (CSCs), a subpopulation of cells responsible for tumor initiation, maintenance, and resistance to conventional treatments. This technical guide provides a comprehensive overview of Ripgbm, a novel small molecule that selectively induces apoptosis in GBM CSCs. This document details its molecular structure, physicochemical properties, and mechanism of action. Furthermore, it outlines key experimental protocols for its evaluation and visualizes its core signaling pathway, offering a valuable resource for researchers in oncology and drug development.

Molecular Structure and Properties

This compound is a prodrug that undergoes intracellular conversion to its active metabolite, cthis compound (cyclized this compound), selectively within GBM CSCs. This selectivity is believed to be, at least in part, due to a redox-dependent bioactivation process that is more prevalent in these cancer stem cells.

Chemical and Physical Properties

The key molecular and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | N-[1,4-dihydro-1,4-dioxo-3-[(phenylmethyl)amino]-2-naphthalenyl]-N-[(4-fluorophenyl)methyl]-acetamide |

| Molecular Formula | C₂₆H₂₁FN₂O₃[1][2] |

| Formula Weight | 428.5 g/mol [1] |

| CAS Number | 355406-76-7[1] |

| Appearance | Crystalline solid[1] |

| Solubility | Soluble in DMSO and Ethanol |

| Purity | ≥98% |

Bioactivity and Selectivity

This compound demonstrates potent and selective induction of apoptosis in GBM CSCs. Its efficacy is significantly higher than the standard-of-care chemotherapy for glioblastoma, temozolomide. The table below summarizes the key bioactivity data.

| Parameter | Cell Line/Model | Value | Reference |

| EC₅₀ (Apoptosis Induction) | GBM CSCs | ≤500 nM | |

| EC₅₀ (Cell Survival) | GBM-1 (GBM CSCs) | 0.22 µM | |

| EC₅₀ (Cell Survival) | Human Neural Stem Cells | 1.7 µM | |

| EC₅₀ (Cell Survival) | Primary Human Astrocytes | 2.9 µM | |

| EC₅₀ (Cell Survival) | Primary Human Lung Fibroblasts | 3.5 µM | |

| In Vivo Efficacy | GBM Mouse Xenograft Model | Reduces tumor growth (50 mg/kg, twice daily) |

Mechanism of Action: A Pro-Apoptotic Molecular Switch

This compound exerts its anti-cancer effects through its active metabolite, cthis compound. cthis compound functions as a molecular switch by directly binding to Receptor-Interacting Protein Kinase 2 (RIPK2). This interaction remodels the RIPK2 signaling complex, shifting the balance from a pro-survival to a pro-apoptotic state.

Specifically, the binding of cthis compound to RIPK2 leads to:

-

A decrease in the formation of the pro-survival RIPK2/TAK1 complex.

-

An increase in the formation of a pro-apoptotic RIPK2/Caspase-1 complex.

This increased association with Caspase-1 leads to its activation, initiating a caspase-dependent apoptotic cascade that results in the selective death of GBM CSCs.

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound and its active metabolite cthis compound.

References

The Role of cRIPGBM in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A subpopulation of glioblastoma cancer stem cells (CSCs) is thought to be a key driver of tumor initiation, therapeutic resistance, and recurrence.[1] A promising therapeutic strategy involves the targeted induction of apoptosis in these CSCs. This guide provides an in-depth technical overview of a novel pro-apoptotic molecule, cRIPGBM, and its mechanism of action in selectively inducing apoptosis in GBM CSCs. cthis compound is a cyclized derivative of the parent compound this compound, which has demonstrated significant anti-tumor activity in preclinical models.[2][3]

Mechanism of Action: The cthis compound-Induced Apoptotic Pathway

cthis compound exerts its pro-apoptotic effects by modulating the function of Receptor-Interacting Protein Kinase 2 (RIPK2), a key regulator of cell survival and death pathways.[2][4] In normal physiological conditions, RIPK2 can form a pro-survival complex with TAK1. However, cthis compound acts as a molecular switch, altering the protein-protein interactions of RIPK2 to favor a pro-apoptotic signaling cascade.

The binding of cthis compound to the kinase domain of RIPK2 disrupts the formation of the pro-survival RIPK2/TAK1 complex. This event promotes the recruitment of caspase 1 to RIPK2, forming a pro-apoptotic RIPK2/caspase 1 complex. The formation of this complex leads to the activation of caspase 1, which then initiates a downstream caspase cascade, ultimately leading to programmed cell death.

This cascade involves the activation of executioner caspases, including caspase 7 and caspase 9, and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. The entire process is caspase-dependent, as evidenced by the significant reduction in cthis compound-induced cell death in the presence of a pan-caspase inhibitor, Z-VAD-FMK.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pro-apoptotic activity of cthis compound and its parent compound, this compound.

| Compound | Cell Line | EC50 (nM) | Treatment Duration (h) |

| cthis compound | GBM-1 | 68 | 48 |

| This compound | GBM-1 | 220 | 48 |

| Table 1: Comparative EC50 values of cthis compound and this compound in GBM-1 cancer stem cells. |

| Treatment | Cell Line | Parameter Measured | Effect |

| cthis compound (250 nM) | GBM-1 | Caspase 1, 7, 9, PARP | Time-dependent cleavage |

| cthis compound + Z-VAD-FMK (20 µM) | GBM-1 | Cell Death | Significantly reduced |

| cthis compound + Ac-YVAD-CHO (20 µM) | GBM-1 | Caspase 9 Cleavage | Reduced |

| shRNA-mediated RIPK2 knockdown + cthis compound | GBM-1 | Caspase 3/7 Activation | Significantly decreased |

| Table 2: Summary of experimental results demonstrating the mechanism of cthis compound-induced apoptosis. |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the study of cthis compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Co-Immunoprecipitation (Co-IP) of RIPK2

This protocol is designed to assess the interaction between RIPK2 and other proteins, such as TAK1 and caspase 1, in response to cthis compound treatment.

Materials:

-

GBM-1 CSCs

-

cthis compound

-

IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors)

-

Anti-RIPK2 antibody

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Treatment and Lysis:

-

Treat GBM-1 CSCs with cthis compound (e.g., 250 nM) for the desired time (e.g., 6 hours).

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in IP Lysis Buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-RIPK2 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for an additional 2-4 hours.

-

-

Washing and Elution:

-

Pellet the beads and wash three times with Wash Buffer.

-

Elute the protein complexes by boiling the beads in Elution Buffer for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against TAK1 and caspase 1.

-

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

GBM-1 CSCs

-

cthis compound

-

Caspase-Glo® 3/7 Reagent (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed GBM-1 CSCs in a white-walled 96-well plate.

-

Treat cells with various concentrations of cthis compound or vehicle control.

-

-

Assay Protocol:

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.

-

Mix the contents on a plate shaker for 2 minutes.

-

Incubate at room temperature for 1-2 hours to stabilize the luminescent signal.

-

-

Measurement:

-

Measure luminescence using a luminometer. The signal is proportional to the amount of caspase 3/7 activity.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

GBM-1 CSCs grown on coverslips

-

cthis compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Fixation:

-

Treat GBM-1 CSCs with cthis compound.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

-

TUNEL Staining:

-

Wash with PBS and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

-

-

Visualization:

-

Wash the cells and mount the coverslips on microscope slides.

-

Visualize the stained cells using a fluorescence microscope. Apoptotic cells will exhibit nuclear fluorescence.

-

Conclusion

cthis compound represents a promising therapeutic agent for glioblastoma by selectively inducing apoptosis in cancer stem cells. Its mechanism of action, centered on the modulation of RIPK2 signaling, offers a novel target for drug development. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel therapies for this devastating disease. Further investigation into the in vivo efficacy and safety profile of cthis compound and its analogs is warranted to translate these preclinical findings into clinical applications.

References

The Molecular Hijacking of RIPK2 by Ripgbm: A Targeted Strategy Against Glioblastoma

An In-depth Technical Guide on the Interaction Between Ripgbm and Receptor-Interacting Protein Kinase 2 (RIPK2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat human cancers, largely due to a subpopulation of therapy-resistant cancer stem cells (CSCs). A promising therapeutic avenue has emerged with the discovery of this compound, a small molecule that selectively induces apoptosis in GBM CSCs. This technical guide delineates the mechanism of action of this compound, focusing on its intricate interaction with the key signaling adaptor, Receptor-Interacting Protein Kinase 2 (RIPK2). This compound functions as a prodrug, undergoing intracellular conversion to its active form, cthis compound, which directly engages the kinase domain of RIPK2. This binding event subverts the canonical pro-survival signaling of RIPK2, instigating a pro-apoptotic cascade through the formation of a RIPK2/caspase 1 complex. This guide provides a comprehensive overview of the signaling pathways, quantitative interaction data, and detailed experimental methodologies relevant to the study of the this compound-RIPK2 axis, offering a valuable resource for researchers in oncology and drug development.

Introduction to this compound and RIPK2

This compound is a novel, orally bioavailable small molecule identified through high-throughput screening for its potent and selective cytotoxic activity against glioblastoma multiforme (GBM) cancer stem cells (CSCs). It functions as a prodrug, demonstrating enhanced selectivity for cancer cells.[1]

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine/tyrosine kinase that plays a pivotal role in the innate immune system.[2][3] It is a key downstream signaling molecule for the Nucleotide-binding oligomerization domain-like receptors (NLRs), NOD1 and NOD2.[2] Upon activation by bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its ubiquitination and subsequent activation of the NF-κB and MAPK signaling pathways, culminating in the production of pro-inflammatory cytokines. Beyond its role in immunity, RIPK2 has been implicated in other cellular processes, including apoptosis and tumorigenesis.

The this compound-RIPK2 Interaction: A Molecular Switch from Survival to Apoptosis

The therapeutic efficacy of this compound in glioblastoma is predicated on its selective conversion to the active metabolite, cthis compound , within GBM CSCs. This conversion is a critical step, as cthis compound, not the parent compound, is responsible for the direct interaction with RIPK2.

The binding of cthis compound to the kinase domain of RIPK2 induces a conformational change that fundamentally alters its signaling output. Instead of promoting the canonical pro-survival pathway through the recruitment of TAK1, the cthis compound-bound RIPK2 preferentially associates with caspase 1. This novel interaction leads to the activation of a caspase 1-mediated apoptotic cascade, resulting in the selective elimination of GBM CSCs.

Signaling Pathway Diagrams

Caption: Canonical RIPK2 Signaling Pathway in Innate Immunity.

Caption: this compound-Induced Apoptotic Signaling via RIPK2 Modulation.

Quantitative Data on this compound-RIPK2 Interaction

The interaction between cthis compound and RIPK2, as well as the cellular effects of this compound and cthis compound, have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of cthis compound to RIPK2

| Compound | Target | Method | Apparent Dissociation Constant (Kd) | Reference |

| cthis compound | Full-length RIPK2 | In vitro binding assay | ~2.3 µM |

Table 2: In Vitro Efficacy of this compound and cthis compound in Glioblastoma Cancer Stem Cells (CSCs)

| Compound | Cell Line | Assay | EC50 | Reference |

| This compound | GBM-1 (GBM CSC) | Cell Survival | 220 nM | |

| cthis compound | GBM-1 (GBM CSC) | Cell Survival | 68 nM | |

| This compound | GBM CSCs (panel) | Apoptosis Induction | ≤500 nM |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Dosing | Model | Reference |

| Brain Cmax | 540 nM | 20 mg/kg (oral) | Mouse | |

| Brain t1/2 | 1.5 h | 20 mg/kg (oral) | Mouse | |

| Brain-to-Plasma Ratio | 0.319 | Not specified | Mouse |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the interaction between this compound and RIPK2.

In Vitro Binding Assay for cthis compound and RIPK2

This protocol is designed to quantify the direct interaction between cthis compound and purified recombinant RIPK2 protein.

Objective: To determine the binding affinity (Kd) of cthis compound for RIPK2.

Materials:

-

Purified recombinant full-length human RIPK2 protein.

-

cthis compound-PAP (a photoaffinity probe derivative of cthis compound).

-

cthis compound (for competition assay).

-

Appropriate binding buffer (e.g., PBS with 0.1% BSA).

-

96-well microplates.

-

Plate reader for signal detection (e.g., fluorescence or luminescence).

Procedure:

-

Protein Immobilization: Coat the wells of a 96-well plate with purified recombinant RIPK2 protein at a concentration of 1-5 µg/mL in a suitable buffer. Incubate overnight at 4°C.

-

Blocking: Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Binding Reaction:

-

For saturation binding: Add increasing concentrations of cthis compound-PAP to the wells.

-

For competition binding: Add a fixed concentration of cthis compound-PAP along with increasing concentrations of unlabeled cthis compound.

-

-

Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.

-

Washing: Wash the wells extensively with wash buffer to remove unbound ligand.

-

Signal Detection: Add a detection reagent appropriate for the tag on the cthis compound-PAP probe (e.g., streptavidin-HRP for a biotinylated probe followed by a chemiluminescent substrate).

-

Data Analysis: Measure the signal using a plate reader. For saturation binding, plot the signal against the concentration of cthis compound-PAP and fit the data to a one-site binding model to determine the Kd. For competition binding, plot the signal against the concentration of cthis compound and fit to a competition binding equation to determine the IC50, from which the Ki can be calculated.

Co-Immunoprecipitation (Co-IP) for RIPK2 Interaction Partners

This protocol is used to demonstrate the association of RIPK2 with TAK1 or caspase 1 in cells treated with cthis compound.

Objective: To determine if cthis compound treatment alters the protein-protein interactions of RIPK2.

Materials:

-

GBM CSCs.

-

cthis compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against RIPK2 for immunoprecipitation.

-

Protein A/G agarose or magnetic beads.

-

Antibodies against TAK1 and caspase 1 for western blotting.

-

SDS-PAGE gels and western blotting apparatus.

Procedure:

-

Cell Treatment: Culture GBM CSCs and treat with either vehicle (DMSO) or cthis compound for the desired time (e.g., 6 hours).

-

Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

-

Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.

-

Immunoprecipitation: Add the anti-RIPK2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Bead Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against RIPK2, TAK1, and caspase 1.

-

Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in the caspase 1 signal and a decrease in the TAK1 signal in the cthis compound-treated sample compared to the control indicates a shift in RIPK2 binding partners.

Experimental Workflow Diagram

Caption: Workflow for Characterizing this compound-RIPK2 Interaction.

Conclusion and Future Directions

The interaction between this compound and RIPK2 represents a paradigm of targeted cancer therapy, where a deep understanding of molecular signaling pathways enables the rational design of drugs that selectively eliminate cancer cells. The conversion of this compound to its active form cthis compound within GBM CSCs, followed by the hijacking of RIPK2 to induce apoptosis, is a highly specific and potent anti-cancer mechanism.

Future research should focus on several key areas:

-

Structural Elucidation: Determining the co-crystal structure of cthis compound bound to the RIPK2 kinase domain will provide invaluable insights for structure-based drug design and the development of next-generation this compound analogs with improved potency and pharmacokinetic profiles.

-

Biomarker Discovery: Identifying biomarkers that predict the selective conversion of this compound to cthis compound in tumors will be crucial for patient stratification in future clinical trials.

-

Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care treatments for GBM, such as temozolomide and radiation, could lead to more effective therapeutic regimens.

-

Exploration in Other Cancers: Given the role of RIPK2 in various inflammatory and cancerous conditions, the therapeutic potential of this compound and similar molecules should be explored in other malignancies where RIPK2 signaling is dysregulated.

References

- 1. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Initial Findings on RIPGBM: A Technical Overview for Cancer Researchers

LA JOLLA, CA – Scientists at Scripps Research have identified a novel small molecule, designated RIPGBM, that demonstrates potent and selective efficacy against glioblastoma multiforme (GBM), the most aggressive form of primary brain cancer. Initial findings indicate that this compound selectively induces apoptosis in patient-derived glioblastoma stem-like cells (CSCs), a cell population implicated in tumor initiation, therapeutic resistance, and recurrence.[1][2] This technical guide provides an in-depth summary of the foundational research on this compound, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound, highlighting its potency and selectivity.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Description | EC50 (µM) of this compound |

| GBM-1 | Glioblastoma Cancer Stem Cells | ~1 |

| Human NPCs | Normal Human Neural Progenitor Cells | >25 |

| Primary Human Astrocytes | Normal Human Astrocytes | >25 |

| Primary HLFs | Human Lung Fibroblasts | >25 |

Table 2: In Vivo Efficacy of this compound in an Orthotopic Intracranial Xenograft Model

| Treatment Group | Dosing Regimen | Endpoint | Tumor Size (Normalized) | Statistical Significance |

| Vehicle | N/A | Week 5 | ~1.0 | N/A |

| This compound | 50 mg/kg, twice daily (oral) | Week 5 | Significantly Reduced | P < 0.05, *P < 0.01 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial findings are provided below.